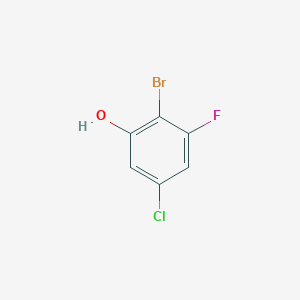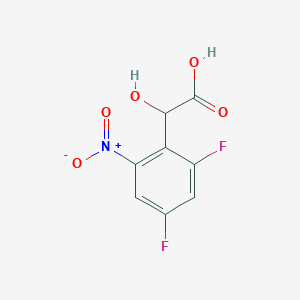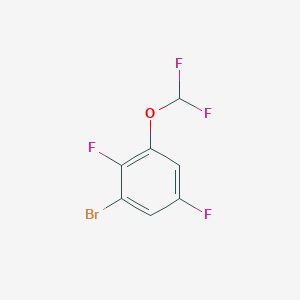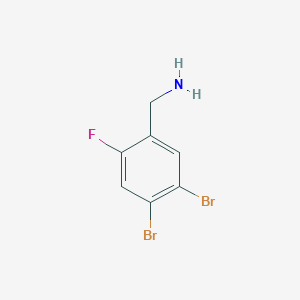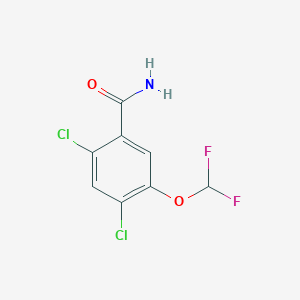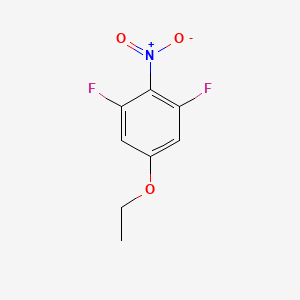![molecular formula C15H22BrN3O2 B1530087 tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1224194-51-7](/img/structure/B1530087.png)
tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Übersicht
Beschreibung
The compound “tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a bromo-pyrazolyl group, and a carboxylate ester group attached to an azabicyclo[3.2.1]octane core .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the azabicyclo[3.2.1]octane core, followed by functionalization with the pyrazole and carboxylate ester groups. The bromo-pyrazole could potentially be introduced via a nucleophilic aromatic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic system and the various functional groups. The azabicyclo[3.2.1]octane core would likely impart a rigid, three-dimensional structure to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The bromo-pyrazole group could potentially undergo further reactions with nucleophiles, and the ester group could be hydrolyzed under acidic or basic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points. The polar carboxylate ester group could enhance its solubility in polar solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Innovative synthetic methodologies have been developed for compounds structurally related to tert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate. For example, the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate have been characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, offering insights into the synthesis of complex bicyclic structures (Moriguchi, Krishnamurthy, Arai, Matsumoto, Araki, Tsuge, & Nishino, 2014).
Molecular Structure : The detailed structural analysis of similar compounds, like the chiral cyclic amino acid ester derived from pyrrolidine rings, has been achieved through single crystal X-ray diffraction analysis. This method allows for the determination of crystal structure, which is crucial for understanding the chemical and physical properties of such compounds (Moriguchi, Krishnamurthy, Arai, & Tsuge, 2014).
Chemical Reactivity and Applications
Reactivity and Synthetic Applications : The reactivity of related azabicyclo compounds has been explored through various synthetic routes, providing a foundation for the synthesis of complex organic molecules. For instance, the synthesis of tropane alkaloids via ring-closing iodoamination demonstrates the versatility of azabicyclo scaffolds in organic synthesis (Brock, Davies, Lee, Roberts, & Thomson, 2012).
Chemical Fixation and Catalysis : The fixation of carbon dioxide and related small molecules by bifunctional frustrated pyrazolylborane Lewis pairs highlights the potential application of related compounds in catalysis and environmental chemistry. This research demonstrates how structurally complex boraheterocycles can be synthesized and employed for CO2 fixation, offering pathways for the development of new materials and catalytic processes (Theuergarten, Schlösser, Schlüns, Freytag, Daniliuc, Jones, & Tamm, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-bromopyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-11-4-5-12(19)7-13(6-11)18-9-10(16)8-17-18/h8-9,11-13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFRMWZTVXTFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)N3C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


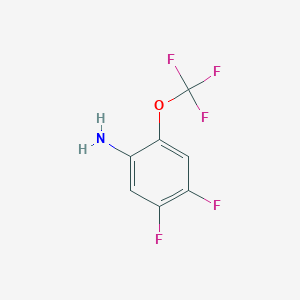


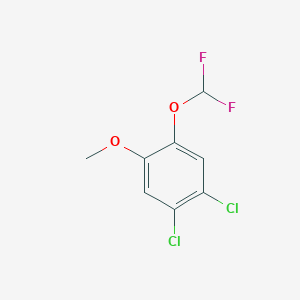
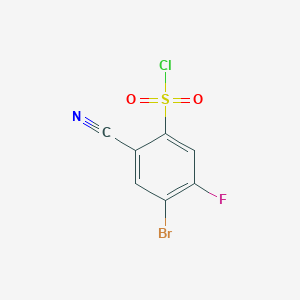

![N-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B1530013.png)
